molecular formula C10H15NSi B8287228 3-Cyanopropyltrivinylsilane

3-Cyanopropyltrivinylsilane

Cat. No. B8287228
M. Wt: 177.32 g/mol
InChI Key: ZRXRHUDYGQRRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08197903B2

Procedure details

Compound 3-chloropropyltrivinylsilane (1000 mg, 5.35 mmol) and sodium cyanide (525 mg, 10.70 mmol) were dissolved in 18 ml of dimethylformamide, and the mixture was heated at 70° C. for 4 hours. After the reaction, the organic layer was extracted after addition of distilled water and ether, and then purified by column chromatography (n-Hex:EA=10:1, Rf=0.42), to give 818 mg (86% yield) of pure 3-cyanopropyltrivinylsilane.
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
525 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][Si:5]([CH:10]=[CH2:11])([CH:8]=[CH2:9])[CH:6]=[CH2:7].[C-:12]#[N:13].[Na+]>CN(C)C=O>[C:12]([CH2:2][CH2:3][CH2:4][Si:5]([CH:10]=[CH2:11])([CH:8]=[CH2:9])[CH:6]=[CH2:7])#[N:13] |f:1.2|

Inputs

Step One
Name
Quantity
1000 mg
Type
reactant
Smiles
ClCCC[Si](C=C)(C=C)C=C
Name
Quantity
525 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
18 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted
ADDITION
Type
ADDITION
Details
after addition of distilled water and ether
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (n-Hex:EA=10:1, Rf=0.42)

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCC[Si](C=C)(C=C)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 818 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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